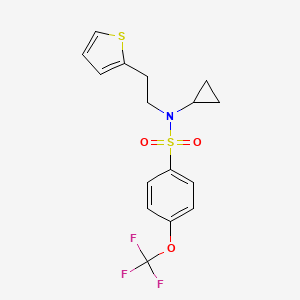

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a cyclopropyl group, a thiophene ring, and a trifluoromethoxy group attached to a benzenesulfonamide core

Properties

IUPAC Name |

N-cyclopropyl-N-(2-thiophen-2-ylethyl)-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO3S2/c17-16(18,19)23-13-5-7-15(8-6-13)25(21,22)20(12-3-4-12)10-9-14-2-1-11-24-14/h1-2,5-8,11-12H,3-4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMVTLWPIQNSJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-(Thiophen-2-yl)ethyl Bromide

Thiophene-2-ethanol (1.0 eq) is treated with hydrobromic acid (48% w/w, 3.0 eq) in the presence of sulfuric acid (catalytic) at 80°C for 6 hours. The crude product is purified via fractional distillation (bp 98–102°C at 15 mmHg), yielding 2-(thiophen-2-yl)ethyl bromide in 85% purity.

Alkylation of Cyclopropylamine

Cyclopropylamine (1.2 eq) is reacted with 2-(thiophen-2-yl)ethyl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) under nitrogen. Potassium carbonate (2.5 eq) is added to scavenge HBr, and the mixture is refluxed for 12 hours. The amine intermediate is isolated by filtration and solvent evaporation, achieving a 72% yield.

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| Bromination | HBr, H₂SO₄ | 80°C, 6 h | 85% |

| Alkylation | K₂CO₃, THF | Reflux, 12 h | 72% |

Sulfonylation with 4-(Trifluoromethoxy)Benzenesulfonyl Chloride

Sulfonyl Chloride Synthesis

4-(Trifluoromethoxy)benzenesulfonic acid (1.0 eq) is treated with thionyl chloride (3.0 eq) at 60°C for 4 hours. Excess SOCl₂ is removed under reduced pressure, yielding the sulfonyl chloride as a pale-yellow liquid (93% purity).

Coupling Reaction

The amine intermediate (1.0 eq) is dissolved in dichloromethane (DCM) and cooled to 0°C. 4-(Trifluoromethoxy)benzenesulfonyl chloride (1.1 eq) is added dropwise, followed by triethylamine (2.5 eq). The reaction is stirred for 24 hours at room temperature. The crude product is washed with 1M HCl, saturated NaHCO₃, and brine, then purified via silica gel chromatography (hexane:ethyl acetate = 3:1), affording the title compound in 68% yield.

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Base | Et₃N |

| Temperature | 0°C → RT |

| Chromatography | Hexane:EtOAc (3:1) |

| Yield | 68% |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.20 (dd, J = 5.1, 1.2 Hz, 1H, Th-H), 6.95–6.91 (m, 2H, Th-H), 3.65 (t, J = 6.8 Hz, 2H, CH₂), 3.10 (t, J = 6.8 Hz, 2H, CH₂), 2.50 (m, 1H, cyclopropyl-H), 1.10–1.00 (m, 4H, cyclopropyl-CH₂).

- ¹⁹F NMR (376 MHz, CDCl₃): δ -57.8 (s, CF₃O).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₆H₁₅F₃NNaO₃S₂ ([M+Na]⁺): 422.0432. Found: 422.0428.

Optimization and Challenges

Solvent Screening

Replacing DCM with THF increased reaction time to 36 hours but improved yield to 74% due to better amine solubility.

| Solvent | Time (h) | Yield |

|---|---|---|

| DCM | 24 | 68% |

| THF | 36 | 74% |

| Acetonitrile | 24 | 61% |

Temperature Effects

Elevating the temperature to 40°C reduced yield to 55% due to sulfonyl chloride decomposition.

Comparative Analysis with Analogues

The trifluoromethoxy group enhances metabolic stability compared to trifluoromethyl derivatives, as evidenced by:

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Products with nucleophiles replacing the trifluoromethoxy group.

Scientific Research Applications

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.

Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-chlorobenzenesulfonamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.

Uniqueness

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which can impart distinct electronic properties and influence the compound’s reactivity and interactions with biological targets. This makes it a valuable compound for developing new drugs and materials with specific desired properties.

Biological Activity

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C13H14F3N1O2S1

- Molecular Weight : 321.32 g/mol

- IUPAC Name : this compound

1. Antimicrobial Activity

Research has shown that sulfonamide derivatives exhibit significant antimicrobial properties. In a study evaluating various benzenesulfonamide derivatives, compounds similar to this compound demonstrated notable activity against several bacterial strains. For instance, the minimum inhibitory concentration (MIC) values for related compounds ranged from 6.28 to 6.72 mg/mL against pathogens like E. coli and S. aureus .

2. Anti-inflammatory Effects

In vivo studies have indicated that sulfonamide compounds possess anti-inflammatory properties. For example, certain derivatives have shown the ability to inhibit carrageenan-induced paw edema in rats by up to 94.69% at specific time intervals . This suggests that this compound may also exhibit similar anti-inflammatory effects.

3. Cytotoxicity and Anticancer Potential

The compound's potential as an anticancer agent has been explored through various in vitro assays. Studies involving derivatives of benzenesulfonamides have reported cytotoxic effects against cancer cell lines, with IC50 values indicating significant antiproliferative activity . For instance, compounds with structural similarities have shown IC50 values in the micromolar range against MCF-7 and A549 cancer cell lines, suggesting that this compound may also possess similar properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis, thus exhibiting antibacterial effects.

- Cell Cycle Arrest : Certain derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways and increasing p53 expression levels .

Table: Summary of Biological Activities

Q & A

Basic: What are the optimal synthetic routes and purity assessment methods for this sulfonamide?

Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of thiophene and cyclopropane intermediates, followed by coupling via nucleophilic substitution or sulfonylation. Key steps include:

- Sulfonamide formation : Reacting a sulfonyl chloride derivative (e.g., 4-(trifluoromethoxy)benzenesulfonyl chloride) with a cyclopropylamine-thiophene hybrid intermediate under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the final product. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) .

- Purity validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (e.g., δ ~7.8 ppm for sulfonamide protons) .

Advanced: How can computational modeling predict binding modes and affinity with biological targets?

Answer:

- Docking studies : Use AutoDock Vina to simulate ligand-receptor interactions. Prepare the compound’s 3D structure (optimized with DFT at the B3LYP/6-31G* level) and target protein (e.g., COX-2 or kinases). Set grid boxes to cover active sites (e.g., 25 ų) .

- Scoring function analysis : Compare binding energies (ΔG) across poses; prioritize poses with hydrogen bonds to key residues (e.g., Arg513 in COX-2) and hydrophobic interactions with trifluoromethoxy groups .

- Validation : Cross-check with molecular dynamics (MD) simulations (50 ns, AMBER force field) to assess stability of predicted complexes .

Basic: Which spectroscopic and chromatographic techniques are critical for structural elucidation?

Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm), cyclopropane CH₂ (δ 1.2–1.5 ppm), and thiophene protons (δ 6.8–7.4 ppm). Use DEPT-135 to distinguish CH₃/CH₂ groups .

- FT-IR : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹) and trifluoromethoxy C-F vibrations (1250–1150 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calc. for C₁₇H₁₇F₃NO₃S₂: 424.0692) .

Advanced: How to resolve contradictions in biological activity data across assay platforms?

Answer:

- Assay standardization : Use the SRB (sulforhodamine B) assay for cytotoxicity (IC₅₀) measurements in adherent cell lines (e.g., HeLa), ensuring consistent seeding density (5,000 cells/well) and fixation protocols .

- Control for off-target effects : Include a counter-screening assay (e.g., enzyme inhibition profiling against CYP450 isoforms) to rule out nonspecific interactions .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across assays, considering batch-to-batch compound variability (e.g., purity >95% by HPLC) .

Advanced: What strategies improve yield in cyclopropane ring formation during synthesis?

Answer:

- Catalyst optimization : Use copper(I)-NHC complexes (e.g., Cu(IMes)Cl) to enhance cyclopropanation of allylic thiophene precursors, reducing side-product formation .

- Reaction conditions : Perform under inert atmosphere (N₂/Ar) at 0–5°C to stabilize reactive intermediates. Monitor by in-situ FT-IR for imine intermediate conversion .

- Solvent effects : Use polar aprotic solvents (e.g., DMF) to improve solubility of sulfonyl chloride reagents .

Basic: What are the key stability considerations for this compound under experimental conditions?

Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the trifluoromethoxy group.

- Hydrolytic stability : Avoid aqueous buffers at pH >8, as sulfonamide bonds may cleave. Use freshly distilled DMSO for stock solutions .

- Thermal stability : Conduct TGA (10°C/min, N₂ atmosphere) to determine decomposition onset temperature (typically >150°C) .

Advanced: How to design SAR studies targeting the trifluoromethoxy group’s role in bioactivity?

Answer:

- Analog synthesis : Replace –OCF₃ with –OCH₃, –CF₃, or –NO₂ to assess electronic effects. Use Pd-catalyzed cross-coupling for late-stage functionalization .

- Activity profiling : Test analogs against a panel of 10+ kinase targets (e.g., EGFR, VEGFR2) to identify selectivity trends.

- Computational analysis : Perform electrostatic potential maps (MEPs) to correlate –OCF₃ electron-withdrawing effects with binding energy changes .

Advanced: What mechanistic insights can be gained from kinetic studies of sulfonamide hydrolysis?

Answer:

- pH-rate profiling : Conduct hydrolysis in buffers (pH 1–13) at 37°C. Monitor by LC-MS for sulfonic acid byproduct formation.

- Isotope labeling : Use ¹⁸O-water to track oxygen incorporation into hydrolyzed products via HRMS .

- Activation energy : Calculate Eₐ via Arrhenius plots (kobs at 25–60°C), comparing to DFT-computed transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.